An In-depth Technical Guide to the Chemical Properties of 6-Methylhept-1-en-3-yne
An In-depth Technical Guide to the Chemical Properties of 6-Methylhept-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 6-Methylhept-1-en-3-yne. Due to a notable lack of experimentally derived data in the current scientific literature, this document primarily presents computed data and discusses expected properties and reactivity based on the compound's chemical structure. The information herein serves as a foundational resource, intended to be supplemented by experimental validation.
Core Chemical Identity and Physical Properties
6-Methylhept-1-en-3-yne is an organic compound featuring a conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond. This enyne structure imparts unique electronic and reactive characteristics to the molecule. While experimental data on its physical properties are not available, computed values from reputable chemical databases provide foundational information.
Table 1: Computed Chemical and Physical Properties of 6-Methylhept-1-en-3-yne
| Property | Value | Data Source |
| Molecular Formula | C₈H₁₂ | PubChem[1] |
| Molecular Weight | 108.18 g/mol | PubChem[1] |
| IUPAC Name | 6-methylhept-1-en-3-yne | PubChem[1] |
| CAS Number | 28339-57-3 | PubChem[1] |
| Canonical SMILES | CC(C)CC#CC=C | PubChem[1] |
| InChI | InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3 | PubChem[1] |
| InChIKey | ZABDDGZHXCDSCW-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Predicted) | 3.1 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Complexity | 117 | PubChem[1] |
Note: The predicted XLogP3 value suggests that 6-Methylhept-1-en-3-yne is a nonpolar molecule with low predicted water solubility. The absence of hydrogen bond donors or acceptors in its structure supports this prediction. Key experimental data such as boiling point, melting point, and density are currently unavailable.
Proposed Synthesis and Experimental Protocol
A validated, step-by-step synthesis protocol for 6-Methylhept-1-en-3-yne has not been published. However, a plausible and widely utilized method for constructing such enyne frameworks is the Sonogashira cross-coupling reaction.[2][3][4] This palladium- and copper-catalyzed reaction couples a vinyl halide with a terminal alkyne.
Experimental Protocol: Sonogashira Coupling Approach
This protocol is a generalized procedure and would necessitate optimization for the specific synthesis of 6-Methylhept-1-en-3-yne.
Materials:
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Vinyl bromide
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3-Methyl-1-butyne
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Copper(I) iodide (CuI)
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Amine base (e.g., triethylamine)
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Anhydrous solvent (e.g., Tetrahydrofuran)
Procedure:
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Under an inert atmosphere (e.g., Argon), a solution of 3-Methyl-1-butyne and vinyl bromide is prepared in anhydrous tetrahydrofuran.
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To this solution, the palladium catalyst, copper(I) iodide, and triethylamine are added sequentially.
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The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with diethyl ether.
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The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The resulting crude product is purified by flash column chromatography on silica gel to afford the pure 6-Methylhept-1-en-3-yne.
Spectroscopic Profile (Predicted)
While no experimental spectra are available, the expected spectroscopic characteristics can be predicted based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show characteristic signals for the vinylic protons (δ 5.0-6.5 ppm), the allylic protons adjacent to the alkyne (δ 2.0-3.0 ppm), the methine proton of the isobutyl group, and the diastereotopic methyl protons of the isobutyl group.[5][6][7]
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¹³C NMR: The carbon spectrum should display eight distinct signals. The sp-hybridized carbons of the alkyne are anticipated in the δ 65-90 ppm region, while the sp²-hybridized carbons of the alkene will be further downfield (δ 100-150 ppm). The remaining sp³-hybridized carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Methylhept-1-en-3-yne is expected to exhibit the following characteristic absorption bands:[8][9][10][11][12]
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≡C-H stretch (if terminal): Not applicable for this internal alkyne.
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=C-H stretch: A sharp band appearing just above 3000 cm⁻¹.
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C-H stretch (sp³): Bands appearing just below 3000 cm⁻¹.
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C≡C stretch: A weak to medium intensity band in the 2100-2260 cm⁻¹ region.[8]
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C=C stretch: A band in the 1610-1680 cm⁻¹ region.
Chemical Reactivity
The chemical behavior of 6-Methylhept-1-en-3-yne is governed by its conjugated enyne system, making it a versatile substrate for various organic transformations.
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Electrophilic Additions: The double and triple bonds are susceptible to attack by electrophiles. Reactions with halogens or hydrogen halides would be expected to proceed, with the potential for interesting regiochemical and stereochemical outcomes due to the conjugated system.
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Cycloaddition Reactions: The enyne moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, potentially acting as either the diene or dienophile component.
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Metal-Catalyzed Transformations: Enynes are valuable precursors in a wide array of metal-catalyzed reactions, including cycloisomerizations, and further cross-coupling reactions, enabling the synthesis of complex molecular scaffolds.[2][3]
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Reduction Reactions: The double and triple bonds can be hydrogenated. Catalytic hydrogenation over platinum or palladium on carbon would likely reduce both functionalities to the corresponding alkane. Selective reduction of the alkyne to a cis-alkene could be achieved using a poisoned catalyst such as Lindlar's catalyst.
Visualized Synthetic Workflow
The following diagram illustrates a logical workflow for the proposed Sonogashira coupling synthesis of 6-Methylhept-1-en-3-yne.
References
- 1. 6-Methylhept-1-en-3-yne | C8H12 | CID 71356184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. IR spectrum: Alkynes [quimicaorganica.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
